4-azido-1-methyl-3-nitro-1H-quinolin-2-one
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Overview
Description
Compound 27, identified by the PubMed ID 27977313, is a synthetic organic compound known for its potent inhibitory effects on the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound was discovered through biophysical fragment screening and structure-based optimization. It is recognized for its dual activity profile, inhibiting both the catalytic kinase activity and the phosphorylation of ERK1/2 .
Preparation Methods
The synthesis of Compound 27 involves several steps, including biophysical fragment screening and structure-based optimization. The specific synthetic routes and reaction conditions are detailed in the original research articles and patents. Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
Compound 27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 27 has a wide range of scientific research applications, including:
Chemistry: It is used as a lead compound in the development of ERK1/2 inhibitors.
Biology: It is used to study the role of ERK1/2 in various cellular processes.
Medicine: It has potential therapeutic applications in diseases where ERK1/2 is implicated, such as cancer.
Industry: It is used in the development of new pharmaceuticals and as a tool compound in drug discovery
Mechanism of Action
Compound 27 exerts its effects by inhibiting the catalytic kinase activity and the phosphorylation of ERK1/2. This inhibition disrupts the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival. The molecular targets of Compound 27 are the ERK1 (MAPK3) and ERK2 (MAPK1) proteins .
Comparison with Similar Compounds
Compound 27 is similar to other ERK1/2 inhibitors, such as SCH772984. it has improved in vivo exposure compared to SCH772984 and retains the dual activity profile. Other similar compounds include:
SCH772984: An ERK1/2 inhibitor with a dual activity profile.
Compound 27’s uniqueness lies in its dual activity profile and improved in vivo exposure, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C10H7N5O3 |
---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
4-azido-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C10H7N5O3/c1-14-7-5-3-2-4-6(7)8(12-13-11)9(10(14)16)15(17)18/h2-5H,1H3 |
InChI Key |
PVHDZPYQHVOXSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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